molecular formula C6H9ClN2O2 B1398684 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride CAS No. 53958-93-3

3-(1H-Imidazol-4-yl)propanoic acid hydrochloride

Cat. No.: B1398684
CAS No.: 53958-93-3
M. Wt: 176.6 g/mol
InChI Key: YUEMXJRPUGSFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-4-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. It is known for its significant role in various biochemical processes and its potential applications in scientific research. The compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride typically involves the reaction of imidazole with propanoic acid under acidic conditions. One common method includes dissolving imidazole and ethylene glycol in an organic solvent, followed by the addition of an acid catalyst. The reaction is maintained at an appropriate temperature to facilitate the formation of the product, which can then be purified through crystallization or distillation .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis or batch reactors. These methods ensure higher yields and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the imidazole ring into different reduced forms, altering its chemical properties.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered electronic properties.

Scientific Research Applications

3-(1H-Imidazol-4-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. Additionally, it can participate in hydrogen bonding and π-π interactions, influencing the activity of enzymes and receptors. The compound’s effects are mediated through these interactions, which can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 1H-Imidazole-4-propanoic acid
  • 1H-Imidazole-5-propanoic acid
  • 3-(Imidazol-4(5)-yl)propionic acid
  • Deamino-histidine
  • Dihydrourocanic acid

Comparison: Compared to these similar compounds, 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility and reactivity. This makes it particularly useful in certain applications where these properties are advantageous .

Properties

IUPAC Name

3-(1H-imidazol-5-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c9-6(10)2-1-5-3-7-4-8-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEMXJRPUGSFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53958-93-3
Record name 3-(1H-imidazol-4-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-Imidazol-4-yl)propanoic acid hydrochloride
Reactant of Route 2
3-(1H-Imidazol-4-yl)propanoic acid hydrochloride
Reactant of Route 3
3-(1H-Imidazol-4-yl)propanoic acid hydrochloride
Reactant of Route 4
3-(1H-Imidazol-4-yl)propanoic acid hydrochloride
Reactant of Route 5
3-(1H-Imidazol-4-yl)propanoic acid hydrochloride
Reactant of Route 6
3-(1H-Imidazol-4-yl)propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.